molecular formula C17H18N2O4S B2976099 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795477-60-9

6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2976099
CAS No.: 1795477-60-9
M. Wt: 346.4
InChI Key: JPQQYVOJOUZMGY-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with a pyrrolidine moiety and a nicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Knoevenagel condensation reaction between a suitable aldehyde and a β-keto ester.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.

    Attachment of the Nicotinoyl Group: The nicotinoyl group can be attached through an acylation reaction, using nicotinic acid or its derivatives as the acylating agent.

    Final Assembly: The final step involves the coupling of the pyranone and pyrrolidine intermediates, often through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or nicotinoyl moieties, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2H-pyran-2-one: A simpler pyranone derivative with similar structural features.

    Nicotinoyl derivatives: Compounds containing the nicotinoyl group, which may exhibit similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which can have comparable chemical reactivity.

Uniqueness

6-methyl-4-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-4-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-8-13(9-15(20)22-11)23-12-5-7-19(10-12)17(21)14-4-3-6-18-16(14)24-2/h3-4,6,8-9,12H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQQYVOJOUZMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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